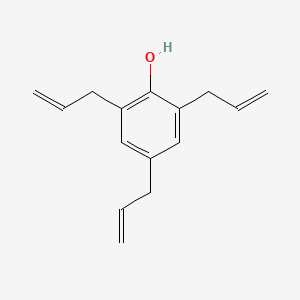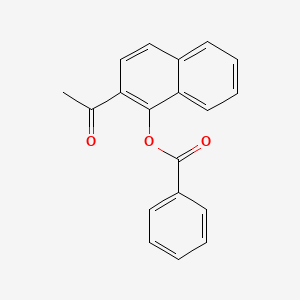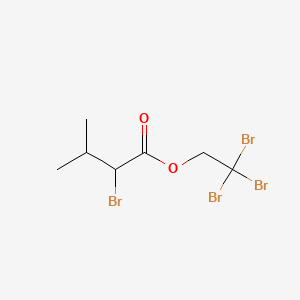
Tribromoethyl 2-bromoisovalerate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tribromoethyl 2-bromoisovalerate is a chemical compound that features a tribromoethyl group attached to a 2-bromoisovalerate moiety
准备方法
Synthetic Routes and Reaction Conditions
Tribromoethyl 2-bromoisovalerate can be synthesized through a multi-step process involving the bromination of ethyl isovalerate followed by the introduction of the tribromoethyl group. The reaction typically involves the use of bromine or brominating agents under controlled conditions to ensure the selective bromination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using specialized equipment to handle the reactive bromine species safely. The process would include steps for purification and isolation of the final product to achieve the desired purity and yield.
化学反应分析
Types of Reactions
Tribromoethyl 2-bromoisovalerate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Elimination: Strong bases like sodium hydroxide or potassium tert-butoxide are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while elimination reactions can produce alkenes or alkynes.
科学研究应用
Tribromoethyl 2-bromoisovalerate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Biological Studies: It can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industrial Applications: The compound may be used in the production of specialty chemicals or as an intermediate in various chemical processes.
作用机制
The mechanism by which tribromoethyl 2-bromoisovalerate exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Tribromoethanol: A related compound used as an anesthetic and in organic synthesis.
2-Bromoethyl Isovalerate: Another brominated ester with similar reactivity.
2,2,2-Tribromoethanol: Known for its use in anesthesia and as a polymerization initiator.
Uniqueness
Tribromoethyl 2-bromoisovalerate is unique due to the combination of the tribromoethyl and 2-bromoisovalerate groups, which confer distinct reactivity and potential applications. Its specific structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
64047-47-8 |
|---|---|
分子式 |
C7H10Br4O2 |
分子量 |
445.77 g/mol |
IUPAC 名称 |
2,2,2-tribromoethyl 2-bromo-3-methylbutanoate |
InChI |
InChI=1S/C7H10Br4O2/c1-4(2)5(8)6(12)13-3-7(9,10)11/h4-5H,3H2,1-2H3 |
InChI 键 |
OSZOQLCMBZVJQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)OCC(Br)(Br)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)
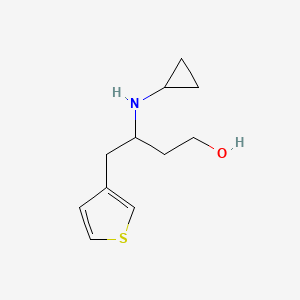
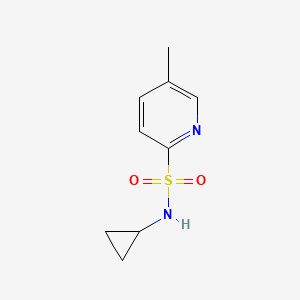
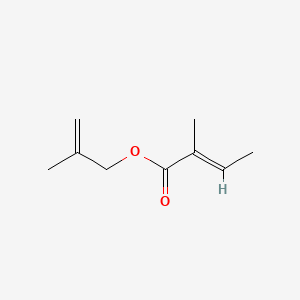

![Imidazo[1,5,4-cd]benzimidazole](/img/structure/B13950458.png)
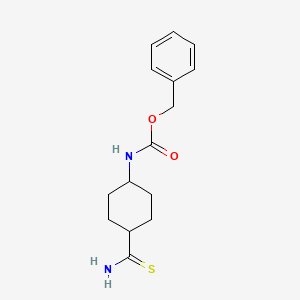


![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}propan-1-one](/img/structure/B13950473.png)
